1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid - 6052-68-2

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid

Catalog Number: EVT-298830
CAS Number: 6052-68-2
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (THCA) belongs to a group of compounds called tetrahydro-β-carbolines. THCA is found naturally in a variety of sources, including fruits, vegetables, alcoholic beverages, and even human tissues and fluids. The origin of THCA in living systems is still debated. In plants and animals, THCA may be biosynthesized endogenously through tryptophan metabolism []. Alternatively, THCA can form via the Pictet-Spengler condensation reaction of tryptophan with aldehydes, such as acetaldehyde and formaldehyde. Acetaldehyde forms naturally in fermented products, such as beer, wine, and soy sauce, as well as during cooking [, , , , ]. THCA can also form during the Maillard reaction, also known as non-enzymatic browning, when sugars react with amino acids, such as tryptophan []. The Maillard reaction is important in food chemistry and occurs during cooking and food storage, particularly at elevated temperatures [].

Research on THCA is diverse and includes investigations into its potential biological activities, such as antioxidant and antithrombotic properties. THCA is also studied for its role in food chemistry and potential implications for human health, such as its role as a precursor to mutagenic compounds [].

Synthesis Analysis

THCA can be synthesized via several different approaches. Chemical synthesis often employs a Pictet–Spengler reaction, involving the condensation of tryptophan or tryptamine with aldehydes. For instance, THCA can be synthesized by reacting tryptophan with formaldehyde [, , ]. A more complex synthesis involves the reaction of (-)-(3,S)-6-hydroxy-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid with isocyanates and isothiocyanates [].

Beyond traditional chemical synthesis, THCA formation is observed in food and biological systems. For example, THCA can form in fermented products like soy sauce due to reactions between tryptophan and acetaldehyde, a byproduct of fermentation [, ]. In a biological context, studies have reported the presence of THCA in human urine and milk, suggesting potential endogenous synthesis pathways, possibly linked to tryptophan metabolism [].

Molecular Structure Analysis

4.1. Pictet-Spengler Reaction: THCA is generated through the Pictet-Spengler reaction, a condensation between tryptophan and an aldehyde, commonly formaldehyde or acetaldehyde [, , , ]. This reaction is crucial for the formation of THCA in food and potentially in vivo.

4.2. Nitrosation: Under acidic conditions in the presence of nitrite, THCA can undergo nitrosation at the N-2 position, forming 2-nitroso-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid [, ]. This reaction is significant because the nitrosated product exhibits mutagenic activity in bacterial assays [, , ].

4.3. Oxidation: THCA is susceptible to oxidation, particularly in the presence of oxidants like hydrogen peroxide []. This oxidation can lead to the degradation of THCA and may influence its bioavailability and biological activity.

4.4. Glycosylation: THCA can react with sugars to form glycoconjugates. For example, the reaction of THCA with glucose can yield 1-pentahydroxypentyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid []. This reaction is favored under acidic conditions and at elevated temperatures, suggesting it may occur during food processing and storage [].

Mechanism of Action

5.1. Antioxidant Activity: THCA demonstrates antioxidant and radical scavenging properties []. This activity might be attributed to its ability to donate electrons or hydrogen atoms to neutralize free radicals.

5.2. Antithrombotic Activity: THCA exhibits antithrombotic activity, effectively inhibiting ADP-induced platelet activation [, ]. The mechanism behind this activity is thought to involve interaction with platelet receptors or signaling pathways, ultimately preventing platelet aggregation [, ].

Physical and Chemical Properties Analysis

6.1. Structure: THCA is a heterocyclic organic compound consisting of a fused indole and pyridine ring system, with a carboxylic acid substituent at the C3 position [, , ].

6.3. Stability: THCA displays sensitivity to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide []. This susceptibility to oxidation can influence its stability during storage and potentially limit its bioavailability in biological systems. Efforts to enhance its stability have explored strategies like inclusion complexation with cyclodextrins, which can shield THCA from degradation [].

6.4. Stereochemistry: THCA exists as two stereoisomers due to the chiral center at the C3 position []. Different stereoisomers may exhibit varying biological activities. For instance, in the context of antithrombotic activity, the S-enantiomer at the C3 position is more potent than the R-enantiomer [].

Applications

7.1. Food Chemistry: THCA is a relevant compound in food chemistry. Its presence in fermented products like soy sauce, beer, and wine contributes to their chemical complexity [, , , ]. Understanding the formation and levels of THCA in food is important for both flavor and potential health implications [, , ]. For example, the formation of THCA during food processing, such as the Maillard reaction, can influence the aroma and color of cooked products [, ].

7.2. Nutritional Science: THCA and its derivatives are found in various foods, including fruits, vegetables, and beverages [, , , ]. This dietary exposure has led to research investigating its potential health effects, both beneficial and potentially adverse [, , ]. For example, while THCA exhibits antioxidant properties, it can also act as a precursor to mutagenic compounds upon reaction with nitrite [, , ]. Understanding the balance of these effects is important for evaluating the implications of THCA consumption.

7.4. Chemical Synthesis: THCA serves as a building block in organic synthesis [, , , ]. Its structure offers a scaffold for creating diverse derivatives with potential biological activities. For example, THCA derivatives have been explored in the development of potential antithrombotic agents [, ]. Its structural features also make it an attractive target for combinatorial chemistry approaches to generate libraries of compounds for drug discovery.

1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (MTCA)

Compound Description: MTCA is a tetrahydro-β-carboline alkaloid that exists as two diastereoisomers: (1S,3S)-MTCA and (1R,3S)-MTCA []. It is found naturally in various foods, including fruits, vegetables, fish, meat, and fermented products [, , , , , , , ]. MTCA can form through the condensation of tryptophan and acetaldehyde, a process often occurring during fermentation or cooking [, ]. After nitrite treatment, MTCA becomes mutagenic, raising concerns about its potential health effects [, , ].

1-Methyl-2-nitroso-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (MNTCA)

Compound Description: MNTCA is a nitrosamine formed by the reaction of MTCA with nitrite [, ]. While MNTCA is the major product of this reaction, it is considered non-mutagenic [].

2-Nitroso-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid

Compound Description: This compound is a nitrosamine derivative of 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid, formed through reaction with nitrite []. Its formation and presence have been identified in nitrosated food samples like pickled vegetables, soy sauce, and cheeses [].

Tyramine

Compound Description: Tyramine is a naturally occurring amine found in various foods, including fermented products like soy sauce [, ]. It is a precursor to the mutagen 4-(2-aminoethyl)-6-diazo-2,4-cyclohexadienone upon reaction with nitrite [].

1,2,3,4-Tetrahydro-beta-carboline (Tryptoline)

Compound Description: 1,2,3,4-Tetrahydro-beta-carboline, also known as tryptoline, is a β-carboline alkaloid found in sausage products []. It is formed through the Pictet-Spengler reaction of tryptophan and formaldehyde [].

Norharman and Harman

Compound Description: Norharman and harman are β-carboline alkaloids classified as co-mutagens []. They are formed during the cooking of meat and fish, particularly with high-heat methods [].

Relevance: While not structurally identical to 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid, norharman and harman share a core β-carboline structure. They are considered potential downstream products of THCA and MTCA, which can convert to norharman and harman upon heating, emphasizing the potential for the formation of these co-mutagens during food preparation [].

1-Pentahydroxypentyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid

Compound Description: This compound is a carbohydrate-derived β-carboline identified in fruit juices, jams, and tomato products []. It exists as two diastereoisomers, with the cis isomer being predominant. This compound forms through the condensation of D-glucose and L-tryptophan, a reaction favored by low pH and high temperatures commonly encountered during food processing and storage [].

(-)-(1S,3S)-6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid

Compound Description: This compound is a hydroxylated derivative of MTCA. It can react with isocyanates and isothiocyanates to yield beta-carboline-hydantoin and -thiohydantoin systems, respectively []. These reaction products show binding affinity to central-type benzodiazepine receptors [].

2-(α-Mannopyranosyl)-L-tryptophan

Compound Description: This compound is a C-glycosylated tryptophan derivative identified in human urine []. It is formed through an enzymatic pathway, distinguishing it from the non-enzymatic formation of many other tryptophan glycoconjugates found in food [].

Properties

CAS Number

6052-68-2

Product Name

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)

InChI Key

FSNCEEGOMTYXKY-UHFFFAOYSA-N

SMILES

C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O

Synonyms

1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid
1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid, (S)-isomer
1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid,(+-)-isomer
3S-tetrahydro-beta-carboline-3-carboxylic acid
THBC-CA

Canonical SMILES

C1C([NH2+]CC2=C1C3=CC=CC=C3N2)C(=O)[O-]

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